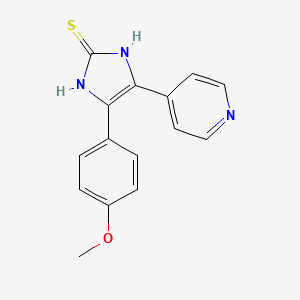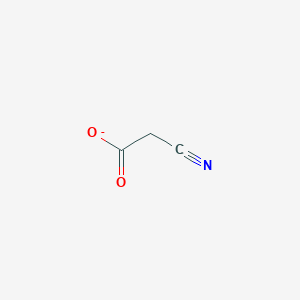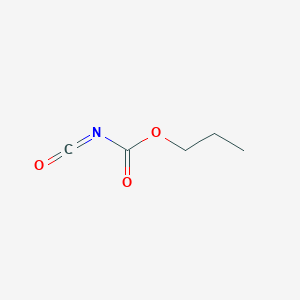![molecular formula C25H29N3O2S B8463752 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B8463752.png)
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is a complex organic compound known for its significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is then oxidized using agents like potassium permanganate or hydrogen peroxide . The resulting compound is reacted with 1-bromo-4-chlorobutane to form an intermediate, which is further treated with 1-(benzo[b]thiophen-4-yl)piperazine under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogens like chlorine or bromine, alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Aplicaciones Científicas De Investigación
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 1A and dopamine D2 receptors, and as an antagonist at serotonin 2A receptors . This dual action modulates neurotransmitter levels in the brain, which can help alleviate symptoms of psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
Brexpiprazole: Shares a similar structure and pharmacological profile.
Aripiprazole: Another compound with partial agonist activity at dopamine D2 receptors.
Uniqueness
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is unique due to its specific binding affinity and dual action on serotonin and dopamine receptors, which provides a balanced therapeutic effect with potentially fewer side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H29N3O2S |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H29N3O2S/c1-26-11-8-19-6-7-20(18-22(19)25(26)29)30-16-3-10-27-12-14-28(15-13-27)23-4-2-5-24-21(23)9-17-31-24/h2,4-7,9,17-18H,3,8,10-16H2,1H3 |
Clave InChI |
RDOLSJCBVSDISX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1=O)C=C(C=C2)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrido[3,2-f][1,7]naphthyridin-6-amine](/img/structure/B8463706.png)






![Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8463764.png)
![2-[(Acetylthio)methyl]-4-methylpentanoic acid](/img/structure/B8463768.png)

![Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8463786.png)
